2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol
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Overview
Description
2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8Cl2FNO. It is characterized by the presence of amino, chloro, and fluoro substituents on a phenyl ring, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dichloro-5-fluoroacetophenone.
Reduction: The ketone group of 2,4-dichloro-5-fluoroacetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to remove the chloro or fluoro substituents under specific conditions.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of dehalogenated products
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoroacetophenone: Similar structure but lacks the chloro substituents.
2-Amino-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol: Similar structure but with different positions of chloro and fluoro substituents.
Uniqueness
2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is unique due to its specific arrangement of chloro and fluoro substituents, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H8Cl2FNO |
---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
2-amino-1-(2,4-dichloro-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8Cl2FNO/c9-5-2-6(10)7(11)1-4(5)8(13)3-12/h1-2,8,13H,3,12H2 |
InChI Key |
FMNBIOSAEXOTRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(CN)O |
Origin of Product |
United States |
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